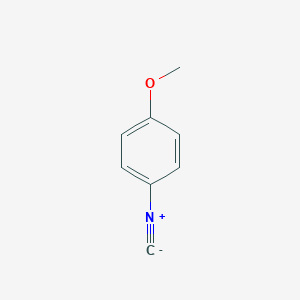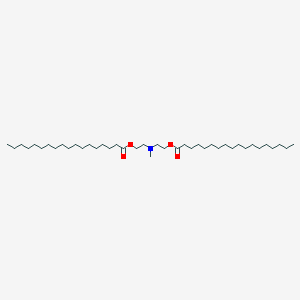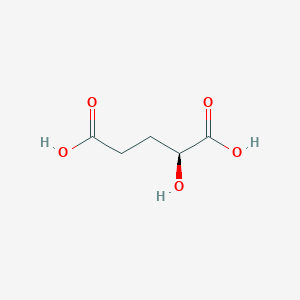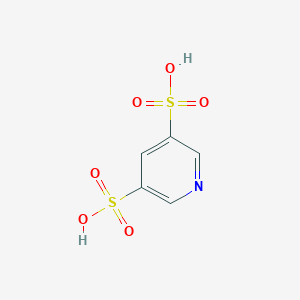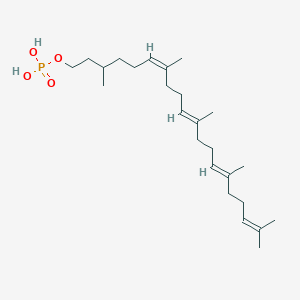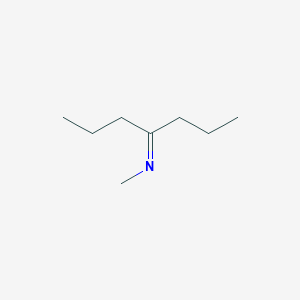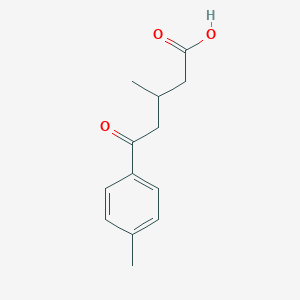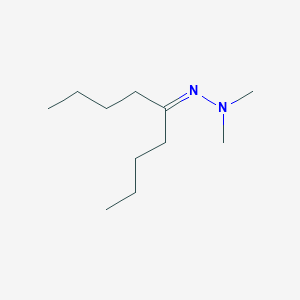
N-methyl-N-(nonan-5-ylideneamino)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(nonan-5-ylideneamino)methanamine, commonly known as MEM, is a chemical compound with potential applications in scientific research. It is a derivative of amphetamine and belongs to the family of psychoactive substances. MEM has been found to have interesting biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of MEM is not fully understood. However, it is believed to act by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This results in a stimulating effect on the central nervous system, which can improve cognitive function and performance.
Effets Biochimiques Et Physiologiques
MEM has been found to have interesting biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can improve cognitive function and performance. MEM has also been found to increase heart rate and blood pressure, which can have potential applications in the treatment of cardiovascular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MEM has several advantages and limitations for lab experiments. It has a high potency and can be easily synthesized in the lab, making it a cost-effective candidate for research. However, due to its psychoactive properties, it requires careful handling and storage to ensure the safety of researchers.
Orientations Futures
There are several future directions for the research of MEM. One potential application is in the treatment of neurological disorders such as ADHD and narcolepsy. MEM has also been studied for its potential use as a cognitive enhancer and a performance enhancer. Further research is needed to fully understand the mechanism of action of MEM and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of MEM involves the reaction of nonan-5-one with methylamine and formaldehyde. The resulting product is then subjected to a reduction reaction to obtain MEM. This synthesis method has been optimized to produce high yields of MEM with good purity.
Applications De Recherche Scientifique
MEM has been studied for its potential applications in scientific research. It has been found to have a stimulating effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. MEM has also been studied for its potential use as a cognitive enhancer and a performance enhancer.
Propriétés
Numéro CAS |
14090-59-6 |
|---|---|
Nom du produit |
N-methyl-N-(nonan-5-ylideneamino)methanamine |
Formule moléculaire |
C11H24N2 |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
N-methyl-N-(nonan-5-ylideneamino)methanamine |
InChI |
InChI=1S/C11H24N2/c1-5-7-9-11(10-8-6-2)12-13(3)4/h5-10H2,1-4H3 |
Clé InChI |
MAXPIVJKTLIXKH-UHFFFAOYSA-N |
SMILES |
CCCCC(=NN(C)C)CCCC |
SMILES canonique |
CCCCC(=NN(C)C)CCCC |
Synonymes |
5-Nonanone dimethyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



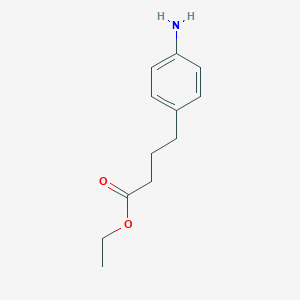
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
